Bevasiranib sodium, formerly known as Cand5, is a small interfering RNA (siRNA) compound developed primarily for the treatment of wet age-related macular degeneration (AMD). This condition is characterized by the abnormal growth of blood vessels in the retina, which can lead to vision loss. Bevasiranib sodium functions by targeting and inhibiting the expression of vascular endothelial growth factor A, a key protein involved in angiogenesis and vascular permeability. The compound is classified as an investigational drug and represents a novel therapeutic approach in ophthalmology, leveraging the principles of RNA interference technology to reduce pathological changes associated with wet AMD .
Bevasiranib sodium was initially developed by OPKO Ophthalmologics and is classified as a gene therapy agent. It falls under the category of biopharmaceuticals that utilize RNA interference mechanisms. The compound is specifically designed for intra-vitreal administration, allowing it to act directly within the eye tissues affected by wet AMD .
The synthesis of bevasiranib sodium involves several steps typical of oligonucleotide synthesis. Key methods include:
The synthesis typically results in 21-nucleotide RNA duplexes that are specifically designed to target VEGF-A mRNA. The incorporation of modifications enhances resistance to degradation while maintaining binding affinity to target mRNA, crucial for effective gene silencing.
The molecular formula for bevasiranib sodium is , indicating a complex structure composed of multiple nucleotides linked together. The compound's structure consists of two strands of RNA that form a duplex, which is essential for its function as an siRNA agent.
Bevasiranib sodium primarily engages in reactions associated with RNA interference. Upon introduction into target cells, it binds to the RNA-induced silencing complex (RISC), which facilitates the degradation of complementary mRNA transcripts encoding VEGF-A. This process effectively prevents the translation of VEGF-A protein, thereby reducing its levels in affected tissues .
The efficacy of bevasiranib sodium has been demonstrated in preclinical studies, where it effectively inhibited VEGF production in human cell lines and animal models. The mechanism involves not only direct mRNA degradation but also potential interactions with Toll-like receptor 3 pathways, suggesting multifaceted actions against neovascularization .
Bevasiranib sodium operates through RNA interference, a biological process where small RNA molecules inhibit gene expression or translation. Specifically:
Bevasiranib sodium exhibits stability under physiological conditions but requires careful handling due to its sensitivity to nucleases. Its modifications enhance resistance to enzymatic degradation while maintaining its biological activity .
Bevasiranib sodium is primarily investigated for its therapeutic application in treating wet age-related macular degeneration. Its ability to silence genes responsible for excessive vascular endothelial growth factor production positions it as a promising candidate in ophthalmic therapies aimed at preserving vision by controlling neovascularization and vascular permeability .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2